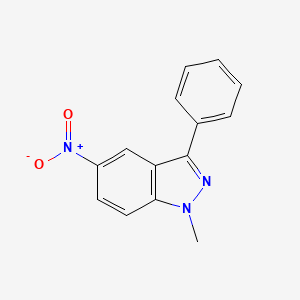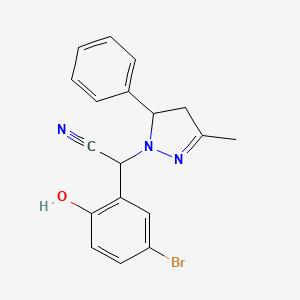![molecular formula C21H24N4O4 B4239357 2-(4-morpholinyl)-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4239357.png)
2-(4-morpholinyl)-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
描述
2-(4-morpholinyl)-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MNPA, and it is a potent inhibitor of the dopamine transporter. The purpose of
作用机制
The mechanism of action of MNPA involves its binding to the dopamine transporter, which prevents the reuptake of dopamine from the synapse. This leads to an increase in the concentration of dopamine in the synapse, which can affect behavior and physiology. MNPA has been shown to have a high affinity for the dopamine transporter, making it a potent inhibitor of dopamine reuptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPA are complex and depend on the specific research question being investigated. MNPA has been shown to affect a range of behaviors and physiological processes, including locomotor activity, reward processing, and cognitive function. MNPA has also been investigated in the context of various pathological conditions, including addiction, depression, and Parkinson's disease.
实验室实验的优点和局限性
MNPA has several advantages for use in lab experiments, including its high potency and specificity for the dopamine transporter. However, there are also limitations to the use of MNPA, including its potential toxicity and the complex synthesis method required to produce it. Additionally, MNPA is not suitable for use in clinical settings due to its potential side effects and lack of safety data.
未来方向
There are several future directions for research involving MNPA, including investigating its potential therapeutic applications in various pathological conditions. MNPA has been shown to have potential as a treatment for addiction, depression, and Parkinson's disease, among other conditions. Additionally, further research is needed to understand the long-term effects of MNPA on behavior and physiology, as well as its potential toxicity and safety concerns.
Conclusion:
In conclusion, MNPA is a potent inhibitor of the dopamine transporter that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of MNPA is a complex process that requires specialized equipment and expertise. MNPA has been widely used in scientific research to investigate the role of dopamine transporters in various physiological and pathological conditions. MNPA has several advantages for use in lab experiments, but there are also limitations to its use. Future research involving MNPA has the potential to provide valuable insights into the role of dopamine transporters in behavior and physiology, as well as its potential therapeutic applications in various pathological conditions.
科学研究应用
MNPA has been widely used in scientific research to investigate the role of dopamine transporters in various physiological and pathological conditions. MNPA is a potent inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine from the synapse. By inhibiting dopamine transporters, MNPA can increase the availability of dopamine in the synapse, which can have a range of effects on behavior and physiology.
属性
IUPAC Name |
2-morpholin-4-yl-5-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-21(22-18-5-1-2-6-20(18)23-9-3-4-10-23)17-15-16(25(27)28)7-8-19(17)24-11-13-29-14-12-24/h1-2,5-8,15H,3-4,9-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIVLTQPNONNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-5-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239275.png)

![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4239307.png)



![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4239327.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4239339.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4239342.png)
![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4239348.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N'-phenylurea](/img/structure/B4239363.png)

![2-benzyl-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4239395.png)